Acide 5-éthylpyridine-2,3-dicarboxylique

Vue d'ensemble

Description

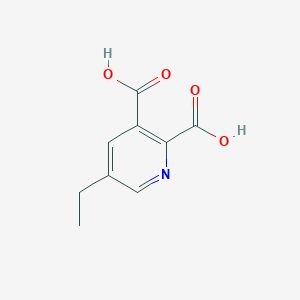

5-Ethylpyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is a derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and an ethyl group at the 5 position. This compound is typically a white to light yellow solid and is slightly soluble in water but more soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Applications De Recherche Scientifique

5-Ethylpyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

5-Ethylpyridine-2,3-dicarboxylic acid is primarily used in the field of organic synthesis . It often serves as a catalyst, ligand, or intermediate to facilitate organic reactions .

Mode of Action

It’s known that it can be used in the synthesis of phenylboronic acid, modification of amino acids, and synthesis of pyrrole sulfonamides .

Biochemical Pathways

It’s used in the synthesis of a breathable microporous metal-organic framework that displays reversible contraction and expansion of the pores without losing framework integrity .

Result of Action

It’s known that it can be used in the synthesis of a breathable microporous metal-organic framework .

Action Environment

It’s known that it should be stored in a dry, ventilated place .

Analyse Biochimique

Biochemical Properties

The role of 5-Ethylpyridine-2,3-dicarboxylic acid in biochemical reactions is quite diverse. It is used in the synthesis of a breathable microporous metal-organic framework that displays reversible contraction and expansion of the pores without losing framework integrity

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully elucidate these mechanisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Ethylpyridine-2,3-dicarboxylic acid can be synthesized through the carboxylation of pyridine. A common method involves the reaction of pyridine with carbon dioxide and an appropriate oxidizing agent under elevated temperatures . Another method includes the use of 5-ethylpyridine as a starting material, which undergoes oxidation to introduce the carboxylic acid groups at the 2 and 3 positions .

Industrial Production Methods

In industrial settings, the synthesis of 5-ethylpyridine-2,3-dicarboxylic acid often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The ethyl group or the carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution Reactions: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinolinic acid derivatives, while reduction can yield alcohols or aldehydes .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methylpyridine-2,3-dicarboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

5-Ethylquinolinic acid: A derivative with a quinoline ring structure.

2,3-Pyridinedicarboxylic acid: Lacks the ethyl group at the 5 position.

Uniqueness

5-Ethylpyridine-2,3-dicarboxylic acid is unique due to the presence of both the ethyl group and the two carboxylic acid groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Activité Biologique

5-Ethylpyridine-2,3-dicarboxylic acid (CAS No. 102268-15-5) is a compound of significant interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C9H9NO4

- Molecular Weight : 195.174 g/mol

- Melting Point : 152°C to 154°C

- IUPAC Name : 5-ethylpyridine-2,3-dicarboxylic acid

Antimicrobial Properties

Research indicates that derivatives of pyridine carboxylic acids exhibit antimicrobial activity. A study demonstrated that compounds related to 5-ethylpyridine-2,3-dicarboxylic acid showed inhibition against various bacterial strains, suggesting potential as antibacterial agents.

Enzyme Inhibition

5-Ethylpyridine-2,3-dicarboxylic acid has been investigated for its role as an inhibitor of certain enzymes. For instance, it has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Neuroprotective Effects

Some studies have indicated that pyridine derivatives may possess neuroprotective properties. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-ethylpyridine-2,3-dicarboxylic acid can be achieved through various methods:

- Cyclization Reactions :

- Conventional Organic Synthesis :

Study on Antimicrobial Activity

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridine derivatives, including 5-ethylpyridine-2,3-dicarboxylic acid. The results indicated a significant inhibition zone against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Neuroprotective Research

Another investigation focused on the neuroprotective effects of pyridine derivatives in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative agents, indicating their potential application in neurodegenerative disease therapies .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-ethylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAVBTGOXNGCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029072 | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102268-15-5 | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102268-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethylquinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102268155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYLQUINOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC57WU0X05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 5-Ethylpyridine-2,3-dicarboxylic acid be utilized in the synthesis of novel compounds with potential applications in material science?

A: 5-Ethylpyridine-2,3-dicarboxylic acid (epdca) can be employed as a precursor for generating functional ligands. For instance, epdca reacts with hydrazine hydrate (N2H4·H2O) via an in situ acylation reaction to form 5-ethylpyridine-2,3-dicarboxylhydrazidate (EPDH) [, ]. This derivative, EPDH, acts as a multidentate ligand, coordinating with metal ions like Pb2+ to form metal-organic frameworks. These frameworks, exemplified by [Pb2(EPDH)4(H2O)] [], exhibit interesting luminescent properties, making them potentially suitable for applications in areas such as optoelectronics and sensing.

Q2: What are the luminescent properties of the Pb2+ compound formed with the 5-Ethylpyridine-2,3-dicarboxylhydrazidate ligand and what is the origin of this luminescence?

A: The Pb2+ compound, specifically [Pb2(EPDH)4(H2O)], displays luminescence with a maximum emission at 531 nm []. Density Functional Theory (DFT) calculations suggest that this emission arises from a combination of intra-ligand charge transfers occurring within the EPDH ligand itself, as well as inter-ligand charge transfers happening between adjacent EPDH ligands within the compound's structure []. This combination of charge transfer mechanisms contributes to the observed luminescence properties.

Q3: Can 5-Ethylpyridine-2,3-dicarboxylic acid be used to modify other materials and what are the potential benefits?

A: Yes, research indicates that modified derivatives of 5-Ethylpyridine-2,3-dicarboxylic acid can be used as functional bridges in the creation of luminescent terbium hybrid materials []. The incorporation of these modified derivatives into the hybrid material's structure through an in-situ sol-gel process is suggested to enhance the material's overall luminescent properties []. This approach highlights the potential of 5-Ethylpyridine-2,3-dicarboxylic acid derivatives for improving the performance of advanced luminescent materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.